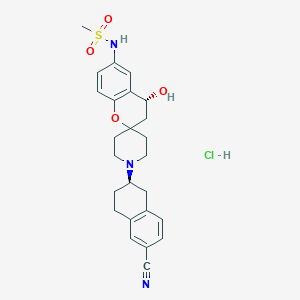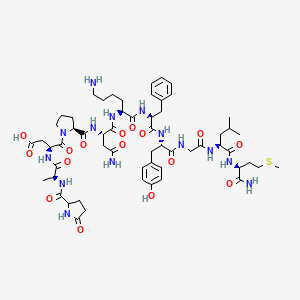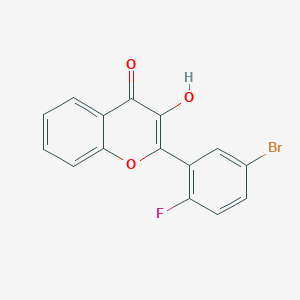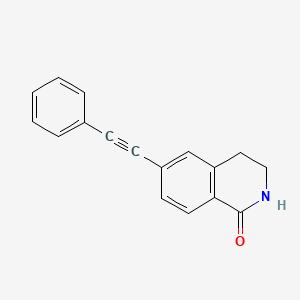
MK-499 hydrochloride, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MK-499 hydrochloride, (+)- is a potent potassium channel blocker, specifically targeting the human ether-à-go-go-related gene (hERG) potassium channels. It is a methanesulfonanilide compound and has been investigated as a class III antiarrhythmic agent for the treatment of malignant ventricular tachyarrhythmias .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of MK-499 hydrochloride, (+)- involves multiple steps, starting from the appropriate naphthalene derivative. The key steps include:
- Formation of the cyano group on the naphthalene ring.
- Cyclization to form the benzopyran structure.
- Introduction of the piperidine ring.
- Methanesulfonamide formation.
Industrial Production Methods: Industrial production of MK-499 hydrochloride, (+)- follows similar synthetic routes but is optimized for large-scale production. This includes:
- Use of high-yielding reagents and catalysts.
- Optimization of reaction conditions such as temperature, pressure, and solvent systems.
- Implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions: MK-499 hydrochloride, (+)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methanesulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to amine derivatives .
科学研究应用
MK-499 hydrochloride, (+)- has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in studies involving potassium channel blockers.
Biology: Employed in research to understand the role of hERG channels in cellular physiology.
Medicine: Investigated for its potential as an antiarrhythmic agent to treat cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals targeting potassium channels
作用机制
MK-499 hydrochloride, (+)- exerts its effects by blocking the hERG potassium channels. This blockage delays cardiac repolarization, prolongs the QT interval, and reduces the risk of arrhythmias. The compound binds to the inner vestibule of the hERG channel, preventing potassium ions from passing through. This action is highly dependent on the state of the channel, with the compound showing a preference for the inactivated state .
相似化合物的比较
E-4031: Another methanesulfonanilide compound that blocks hERG channels.
Dofetilide: A class III antiarrhythmic agent with a similar mechanism of action.
Cisapride: A gastrointestinal prokinetic agent that also blocks hERG channels.
Uniqueness of MK-499 Hydrochloride, (+)-: MK-499 hydrochloride, (+)- is unique due to its high potency and specificity for hERG channels. It has a slower recovery from block compared to other similar compounds, which makes it particularly effective in prolonging the QT interval .
属性
CAS 编号 |
156619-48-6 |
|---|---|
分子式 |
C25H30ClN3O4S |
分子量 |
504.0 g/mol |
IUPAC 名称 |
N-[(4R)-1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C25H29N3O4S.ClH/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21;/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3;1H/t21-,23-;/m1./s1 |
InChI 键 |
XEISGCQFKBFQOQ-BLDCTAJRSA-N |
手性 SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@H]2O.Cl |
规范 SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Methyl-4-Oxo-N-(1,3,4-Thiadiazol-2-Yl)-3,4-Dihydrothieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10773392.png)
![3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol](/img/structure/B10773396.png)
![3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol](/img/structure/B10773398.png)

![6-methoxy-N2-(3-methoxypropyl)-N4-{4-phenyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1,3,5-triazine-2,4-diamine](/img/structure/B10773401.png)
![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)
![[35S]-non-peptide OT antagonist](/img/structure/B10773424.png)

![(S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide](/img/structure/B10773433.png)
![3-[5-(4-chlorophenyl)-6-methoxyimidazo[1,2-b]isoindol-5-yl]-N,N-diethylpropanamide](/img/structure/B10773456.png)

![4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine](/img/structure/B10773485.png)
